3-Amino-N-propylbenzenesulfonamide
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Overview
Description
3-Amino-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This compound belongs to the sulfonamide class, which is known for its wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .
Preparation Methods
The synthesis of 3-Amino-N-propylbenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with propylamine, followed by catalytic hydrogenation to reduce the nitro group to an amino group . The reaction conditions often include the use of a solvent such as ethanol and a hydrogenation catalyst like palladium on carbon. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of hydrogen gas and a catalyst to convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
3-Amino-N-propylbenzenesulfonamide can be compared with other sulfonamide compounds such as sulfamethoxazole, sulfasalazine, and sulfadiazine . While these compounds share a common sulfonamide group, they differ in their side chains and specific biological activities. For example:
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfasalazine: Used primarily for treating inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Often used in combination with pyrimethamine for treating toxoplasmosis.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLYYRSMJKCPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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